2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a carboxamide, a pyridine ring, and a spirocyclic system, makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a cyclohexane derivative and an isoquinoline precursor.
Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the spirocyclic intermediate.
Formation of the carboxamide group: This is typically achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets within biological systems. The pyridine ring and carboxamide group are likely involved in binding to proteins or enzymes, modulating their activity. The spirocyclic structure may also play a role in the compound’s overall bioactivity by influencing its three-dimensional conformation and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
- 2’-cyclopentyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
Uniqueness
The uniqueness of 2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific substitution pattern and the presence of the spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2'-Cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies.
- Molecular Formula : C30H33N3O2
- Molecular Weight : 467.6 g/mol
- IUPAC Name : 2-cyclopentyl-N-[2-oxo-1-pyridin-3-yl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-2-phenylacetamide
- LogP : 5.6 (indicating lipophilicity)
The compound's structure includes multiple functional groups that may contribute to its biological activity, including a carboxamide moiety and a pyridine ring.
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on related compounds against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most potent derivatives exhibited IC50 values ranging from 1.17 to 2.79 µM . This indicates that the target compound may also possess cytotoxic properties worthy of further investigation.
The mechanism of action for similar compounds often involves inhibition of key enzymes or receptors in cancer pathways. For example, some derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR), with IC50 values lower than traditional inhibitors like erlotinib . This suggests that the target compound may interact similarly with critical biological targets.
Table of Biological Activities
Case Study: Synthesis and Evaluation
A study focusing on the synthesis of related spiro compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance antimicrobial potency . This underscores the importance of structure-activity relationship (SAR) studies in developing effective therapeutic agents.
Properties
Molecular Formula |
C26H31N3O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-cyclopentyl-1-oxo-N-(pyridin-3-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H31N3O2/c30-24(28-18-19-9-8-16-27-17-19)23-21-12-4-5-13-22(21)25(31)29(20-10-2-3-11-20)26(23)14-6-1-7-15-26/h4-5,8-9,12-13,16-17,20,23H,1-3,6-7,10-11,14-15,18H2,(H,28,30) |
InChI Key |
PRKGGFKOQDFPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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